Dalda - 118476-85-0

Dalda

Catalog Number: EVT-1173860
CAS Number: 118476-85-0
Molecular Formula: C30H45N9O5
Molecular Weight: 611.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peanut oil, also referred to as groundnut oil or arachis oil, is a vegetable-derived oil made from the edible seeds of the peanut plant . It is used in cooking, especially when frying foods . There are several different types of peanut oil, each one made using different techniques . Hydrogenation is a process that involves adding hydrogen to the oil to make it more solid and increase its shelf life . Fully hydrogenated peanut oil is solid at room temperature and is often used in processed foods and baked goods .


Synthesis Analysis

The synthesis of peanut oil involves the mining of genetic resources . A gene, designated as High Oil Favorable gene 1 in Arachis hypogaea (AhyHOF1), was hypothesized to play roles in oil accumulation . Examination of near-inbred lines of #AhyHOF1 /# Ahyhof1 provided further evidence that AhyHOF1 increases oil content, mainly by affecting the contents of several fatty acids .


Molecular Structure Analysis

Peanut oil is primarily composed of oleic acid and linoleic acid, followed by palmitic acid . These three typically account for about 90% of the fatty acid composition, with smaller quantities of various longer chain fatty acids such as arachidic, behenic, and lignoceric acid .


Chemical Reactions Analysis

In a hydrogenation reaction, hydrogen is added to any carbon-carbon double bonds in an unsaturated fatty acid, converting the carbon-carbon double bonds to carbon-carbon single bonds . This effectively converts an unsaturated fat or oil to a saturated fat .


Physical And Chemical Properties Analysis

Across samples, % oleic acid, % linoleic acid, refractive index, density, and dynamic viscosity were all highly linearly correlated . Increasing concentrations of oleic acid and corresponding decreases in linoleic acid were associated with decreasing oil density, decreasing refractive index, and increasing viscosity .

Synthesis Analysis

The synthesis of hydrogenated peanut oil involves a catalytic process where hydrogen gas (H2) is bubbled through the peanut oil in the presence of a catalyst, typically nickel (Ni) or platinum (Pt). [] The catalyst facilitates the addition of hydrogen atoms to the double bonds present in the unsaturated fatty acid chains of the oil. This process typically occurs at elevated temperatures and pressures to enhance the reaction rate and efficiency. []

The degree of hydrogenation, and therefore the final consistency of the oil, is determined by the reaction time, temperature, pressure, and the type and concentration of the catalyst used. [] Partial hydrogenation, which results in a semi-solid product, is a more common practice than complete hydrogenation, which yields a fully saturated, hard fat.

Physical and Chemical Properties Analysis

Hydrogenation significantly alters the physical and chemical properties of peanut oil. The most notable change is the transition from a liquid to a more solid or semi-solid state at room temperature due to the conversion of unsaturated fatty acids to saturated fatty acids. [] This increased solidity is attributed to the tighter packing of the saturated fatty acid molecules, leading to a higher melting point. []

Hydrogenation also increases the oxidative stability of the oil, making it more resistant to rancidity and extending its shelf life. [, ] This stability is because the double bonds in unsaturated fatty acids are more susceptible to oxidation than the single bonds in saturated fatty acids.

Applications

Food Science and Technology

Historically, hydrogenated peanut oil was widely used in various food applications, particularly in margarine, shortening, and fried food products. [] Its semi-solid nature provided desirable texture and spreadability to margarine and shortening, while its increased stability made it suitable for high-temperature frying applications. [, , ]

The use of hydrogenated peanut oil in food products has significantly decreased in recent years due to health concerns associated with trans fatty acids, which are formed as a byproduct during the hydrogenation process. [, ]

Animal Nutrition and Biochemistry

Hydrogenated peanut oil has been used in animal studies investigating the effects of dietary fats on cholesterol levels, fatty acid composition of tissues, and other metabolic parameters. [, , , , , ] These studies often compare the effects of hydrogenated fats to those of unhydrogenated or polyunsaturated fats. [, , ]

For instance, researchers have studied the impact of feeding hydrogenated peanut oil to rats on their serum cholesterol levels and the fatty acid composition of their tissues. [, , , , ] These studies have provided insights into the nutritional and metabolic consequences of consuming different types of dietary fats.

Material Science

Hydrogenated peanut oil, with its semi-solid consistency, can function as a stabilizing agent in various food emulsions and dispersions. [, ] In peanut butter production, for instance, the addition of hydrogenated oils, including hydrogenated peanut oil, has been a common practice to prevent oil separation during storage. [, , , ]

Safety and Hazards

The primary safety concern with hydrogenated peanut oil is the presence of trans fatty acids, which are formed during the hydrogenation process. [, ] Trans fat consumption is linked to an increased risk of cardiovascular disease, raising LDL cholesterol levels (often referred to as "bad" cholesterol) and lowering HDL cholesterol levels (often referred to as "good" cholesterol). []

Due to these health concerns, regulatory agencies worldwide, including the United States Food and Drug Administration (FDA), have taken steps to limit or eliminate trans fat content in food products. [] This action led to a significant reduction in the use of partially hydrogenated oils, including hydrogenated peanut oil, in food manufacturing.

Future Directions
  • Developing healthier alternatives: Exploring and optimizing the use of natural stabilizers, such as palm oil, natural waxes, or protein-based emulsifiers, as replacements for hydrogenated oils in food products to eliminate trans fat content and improve nutritional profiles. [, , , , ]
  • Enhancing detection methods: Advancing analytical techniques for accurate and sensitive detection and quantification of trans fatty acids in food products, even at very low levels, to ensure compliance with regulatory standards and protect consumer health. [, ]

Peanut Oil

  • Relevance: Peanut oil is the direct precursor to hydrogenated peanut oil. Hydrogenation is a chemical process that adds hydrogen atoms to the unsaturated fatty acids in peanut oil, converting them from liquid form to solid or semi-solid form. This process increases the stability and shelf life of the oil, but also creates trans fatty acids, which are considered unhealthy. Therefore, peanut oil and hydrogenated peanut oil are structurally related, differing primarily in the degree of saturation of their fatty acid chains. [, , , , , , , , , , , , , , ]

Hydrogenated Coconut Oil

  • Relevance: Hydrogenated coconut oil is structurally similar to hydrogenated peanut oil. Both are vegetable oils that have undergone hydrogenation, resulting in a higher proportion of saturated fatty acids. While the specific fatty acid compositions differ slightly (coconut oil is higher in lauric and myristic acids, while peanut oil is higher in oleic and linoleic acids), both contribute to the overall saturated fat content of the diet. []

Cholesterol

  • Relevance: While not structurally similar to hydrogenated peanut oil, cholesterol is metabolically related. Diets high in saturated fats, including hydrogenated oils, can lead to increased cholesterol synthesis in the liver. Additionally, dietary cholesterol can interact with the absorption and metabolism of other fatty acids, including those found in hydrogenated peanut oil. [, , ]

Erucic Acid

  • Relevance: Erucic acid is mentioned in the context of comparing the cardiopathogenicity of partially hydrogenated fish oil and rapeseed oil high in erucic acid. Although both hydrogenated fish oil and rapeseed oil contain docosenoic acids (erucic acid is a type of docosenoic acid), their effects on the heart differed. This research highlights the importance of considering not only the total amount of certain fatty acid types but also the specific isomers present, as they can have different biological effects. While hydrogenated peanut oil does not contain erucic acid, the comparison underscores the need to understand the potential health impacts of individual fatty acids within hydrogenated oils. [, ]

Properties

CAS Number

118476-85-0

Product Name

Dalda

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Molecular Formula

C30H45N9O5

Molecular Weight

611.7 g/mol

InChI

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1

InChI Key

UEVAHGMTRWGMTB-JBXUNAHCSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

DALDA
Tyr-Arg-Phe-Lys-NH2
tyrosyl-arginyl-phenylalanyl-lysinamide

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

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